1-amino-3-chloropropan-2-one hydrochloride
Description
1-Amino-3-chloropropan-2-one hydrochloride (C₃H₇Cl₂NO, MW: 156.00) is a hydrochlorinated ketone derivative with an amino group at position 1 and a chlorine atom at position 3 of the propane backbone. The compound’s structure features a protonated amine (NH₃⁺) linked to a ketone (C=O) and a chlorinated methyl group. Hydrochloride salts like this are typically favored for improved solubility and stability in formulation processes .
Properties
IUPAC Name |
1-amino-3-chloropropan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO.ClH/c4-1-3(6)2-5;/h1-2,5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXNJSLRLYKGFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CCl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amination of 1-Chloropropan-2-ol
The most widely reported method involves reacting 1-chloropropan-2-ol with aqueous ammonia under controlled conditions. This two-step process first generates 1-amino-3-chloropropan-2-ol, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.
Reaction Conditions :
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Temperature : 0–5°C to minimize hydrolysis side reactions.
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Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
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Molar Ratio : 1:1.2 (1-chloropropan-2-ol : ammonia).
Yield : 72–78% after recrystallization.
Side Reactions :
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Hydrolysis of the chlorinated intermediate to 1,2-propanediol (5–8% yield).
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Over-ammoniation leading to di-substituted byproducts (3–5% yield).
Cyclization and Hydrochlorination
Epoxide Ring-Opening Strategy
Propylene oxide serves as a precursor in a regioselective amination process. Isobutylamine attacks the less substituted carbon of the epoxide, followed by hydrochlorination:
Optimization Insights :
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Water Content : 8–10% (v/v) accelerates ring-opening by stabilizing transition states.
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Temperature : 0°C reduces diol formation (<2%).
Challenges :
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Propylene oxide’s flammability (−37°C flash point) and carcinogenicity necessitate closed-system reactors.
Solvent-Free and Green Synthesis
Mechanochemical Amination
Ball-milling 1-chloropropan-2-ol with ammonium carbonate achieves 68% yield without solvents.
Advantages :
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Eliminates VOC emissions.
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Reduces reaction time to 2 hours (vs. 12–24 hours in solution).
Limitations :
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Scalability challenges due to equipment constraints.
Industrial-Scale Production
Continuous Flow Reactor Systems
Tubular reactors enhance safety and efficiency for large-scale synthesis:
| Parameter | Value |
|---|---|
| Residence Time | 15–20 minutes |
| Temperature | 25°C |
| Pressure | 2–3 bar |
| Annual Capacity | 500–700 metric tons |
Key Features :
Purification and Analytical Validation
Recrystallization Techniques
Ethanol/water mixtures (70:30 v/v) yield crystals with 99.2% purity (HPLC). Impurities include:
Spectroscopic Characterization
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¹H NMR (400 MHz, D₂O) : δ 3.42–3.38 (m, 1H, CHCl), 3.15 (dd, 1H, CHNH₂), 2.89 (s, 2H, NH₂).
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HPLC-MS : m/z 146.02 [M+H]⁺, retention time 6.7 minutes (C18 column, 0.1% TFA).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Nucleophilic Sub. | 78 | 98.5 | High | Moderate |
| Epoxide Amination | 85 | 99.2 | Medium | Low |
| Mechanochemical | 68 | 97.8 | Low | Very Low |
Chemical Reactions Analysis
Types of Reactions
1-amino-3-chloropropan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary amines.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Intermediate in Chemical Reactions : This compound serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals. Its unique structure allows for modifications that lead to the development of new drugs.
2. Biochemical Studies
- Enzyme Mechanisms : It is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways. Research has shown that it can act as a substrate for aminotransferases, influencing amino acid metabolism.
- Cell Signaling Pathways : The compound modulates cell signaling pathways, affecting gene expression related to metabolic processes.
3. Pharmacological Applications
- Drug Development : The compound has been explored as a precursor for synthesizing drugs targeting infections and other medical conditions. Its ability to be transformed into various biologically active derivatives enhances its utility in pharmacology .
- Toxicity Studies : Research indicates that while 1-amino-3-chloropropan-2-one hydrochloride can enhance metabolic functions at low doses, it may exhibit toxicity at higher concentrations, necessitating careful dosage management in experimental settings .
Industrial Applications
1. Dyes and Agrochemicals
- The compound is employed in the production of dyes and agrochemicals due to its reactive nature and ability to form stable intermediates that can be further processed into final products.
Case Studies
Mechanism of Action
The mechanism of action of 1-amino-3-chloropropan-2-one hydrochloride involves its interaction with various molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Functional Group Variations
The following compounds share structural motifs with 1-amino-3-chloropropan-2-one hydrochloride, differing in substituent placement or functional groups:
1-Amino-1-Phenylpropan-2-One Hydrochloride
- Molecular Formula: C₉H₁₂ClNO
- Molecular Weight : 185.65
- Key Differences : A phenyl group replaces the chlorine atom at position 1, altering lipophilicity and electronic effects.
- Applications : Used as a pharmaceutical intermediate, leveraging the aromatic ring for enhanced binding in drug candidates .
3-Chloro-N,N-Dimethylpropane-1-Amine Hydrochloride
- Molecular Formula : C₅H₁₃Cl₂N
- Molecular Weight : 170.07
- Key Differences : A dimethylamine group at position 1 and chlorine at position 3. The tertiary amine increases steric hindrance, reducing nucleophilicity compared to the primary amine in the target compound.
- Applications : Employed as a reagent in alkylation reactions and surfactant synthesis .
2-(3-Chlorophenoxy)Propan-1-Amine Hydrochloride
Comparative Physicochemical Properties
*Estimated values based on structural analogs.
Pharmacological and Industrial Relevance
- Agrochemicals : The chlorine atom’s electronegativity in 1-chloro-3-(3-chlorophenyl)propan-2-one is exploited in pesticide synthesis, a possible pathway for the target compound .
- Limitations : Compared to tertiary amines (e.g., 3-chloro-N,N-dimethylpropane-1-amine hydrochloride), the primary amine in the target compound may exhibit lower membrane permeability, limiting its direct therapeutic use .
Biological Activity
Overview
1-Amino-3-chloropropan-2-one hydrochloride, with the chemical formula C3H8ClNO·HCl, is a compound of significant interest in various fields including medicinal chemistry, biochemistry, and pharmacology. This compound is primarily recognized for its role as an intermediate in organic synthesis and its potential biological activities.
- Molecular Weight : 146.02 g/mol
- Appearance : White crystalline solid
- Solubility : Soluble in water, ethanol, and ether
This compound exhibits its biological activity primarily through its role as an alkylating agent . It forms covalent bonds with nucleophilic sites on proteins and nucleic acids, which can lead to:
- Inhibition of Enzyme Activity : By binding to the active sites of enzymes, it disrupts their function.
- Alteration of Gene Expression : The compound can influence transcription factors and regulatory proteins, thus modulating gene expression patterns.
Biochemical Pathways
The compound interacts with various cellular pathways, influencing:
- Cell Signaling : It can modulate signaling proteins such as kinases and phosphatases.
- Metabolic Processes : By affecting the expression of genes involved in metabolism, it influences cellular energy production.
Antifertility Agent
Research has indicated that this compound possesses antifertility properties. It has been shown to interfere with reproductive processes in animal models, suggesting potential applications in contraceptive development.
Toxicological Studies
Toxicological evaluations have revealed that the compound exhibits dose-dependent effects:
- Low Doses : May enhance metabolic processes and improve cellular functions.
- High Doses : Can lead to toxic effects such as enzyme inhibition and disruption of cellular homeostasis.
Study on Cellular Effects
A study investigating the effects of this compound on cellular processes found that it influences:
- Cellular Metabolism : The compound was observed to enhance certain metabolic pathways at lower concentrations while exhibiting toxic effects at higher concentrations .
Pharmacological Evaluation
In pharmacological studies, the compound was evaluated for its potential therapeutic properties. It was found to act on various molecular targets, leading to significant biological responses. The following table summarizes key findings from recent studies:
| Study Focus | Findings | Reference |
|---|---|---|
| Antifertility Properties | Demonstrated efficacy in inhibiting fertility in animal models | |
| Enzyme Interactions | Inhibits specific enzymes involved in metabolic pathways | |
| Toxicological Effects | Dose-dependent toxicity observed; low doses beneficial, high doses harmful |
Applications in Research
This compound serves multiple roles in scientific research:
- Chemical Synthesis : Used as an intermediate for synthesizing complex organic molecules.
- Biological Studies : Employed in proteomics research to study enzyme mechanisms and protein interactions.
- Pharmaceutical Development : Investigated for therapeutic applications and as a precursor in drug synthesis.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-amino-3-chloropropan-2-one hydrochloride, and what challenges arise due to its instability during synthesis?
- Methodological Answer : The synthesis often involves nucleophilic substitution or reduction reactions. A documented method includes the reaction of 2,3-dibromopropanol with potassium phthalimide, followed by hydrolysis and hydrochlorination . Key challenges include instability caused by proximity of reactive functional groups (amino and chloro), which may lead to decomposition. To mitigate this, low-temperature conditions (<5°C) and inert atmospheres (N₂/Ar) are recommended during critical steps.
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Peaks for the amine proton (δ 2.8–3.2 ppm) and carbonyl carbon (δ 205–210 ppm) confirm the presence of the ketone and protonated amine groups.
- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O) and 2500–3000 cm⁻¹ (N–H⁺) validate the hydrochloride salt formation.
- Mass Spectrometry : A molecular ion peak at m/z ≈ 141 (free base) and isotopic patterns consistent with chlorine (3:1 ratio for M+2) confirm molecular composition.
Advanced Research Questions
Q. What strategies can stabilize this compound in aqueous solutions during biological assays?
- Methodological Answer :
- pH Optimization : Maintain pH 4–6 to prevent deprotonation of the amine group, which reduces hydrolytic degradation.
- Lyophilization : Store lyophilized powder at -20°C and reconstitute in degassed buffers immediately before use.
- Additives : Include 0.1% EDTA to chelate metal ions that catalyze decomposition .
Q. How do reaction conditions influence competing pathways (e.g., oxidation vs. substitution) in derivatizing this compound?
- Methodological Answer :
- Oxidation : Using KMnO₄ (acidic conditions) converts the ketone to a carboxylic acid, but may over-oxidize the amine. Controlled use of CrO₃ in acetone at 0°C minimizes side reactions .
- Substitution : SN2 reactions with NaCN in DMF yield cyano derivatives. Catalytic iodide (KI) enhances leaving-group ability of Cl⁻.
- Kinetic Monitoring : HPLC with UV detection (λ = 210 nm) tracks reaction progress and identifies by-products like dehydrohalogenated amines .
Q. How can researchers reconcile contradictory solubility data reported for this compound in polar aprotic solvents?
- Methodological Answer :
- Systematic Solubility Testing : Use standardized protocols (e.g., shake-flask method) at 25°C. For DMSO, solubility ranges from 50–100 mg/mL depending on hydration state.
- Hygroscopicity Control : Dry solvents over molecular sieves and use Karl Fischer titration to quantify water content, which significantly affects solubility .
Data Contradiction Analysis
Q. Why do different studies report varying yields (40–75%) for the synthesis of this compound?
- Methodological Answer :
- Stepwise Analysis :
| Step | Yield Variability Source | Mitigation Strategy |
|---|---|---|
| Phthalimide fusion | Incomplete substitution at C3 | Extend reaction time to 48+ hours |
| Hydrolysis | Competing ring-opening reactions | Use dilute HCl (2M) at 0°C |
| Salt formation | Loss during crystallization | Optimize antisolvent (e.g., EtOAc) |
- Quality Control : Implement in-line FTIR to monitor intermediate stability .
Comparative Reactivity and Structure-Activity Relationship (SAR)
Q. How does the reactivity of this compound compare to its structural analogs (e.g., 1-amino-3-methoxypropan-2-one)?
- Methodological Answer :
- Electrophilicity : The chloro group enhances electrophilicity at C3, making it more reactive toward nucleophiles (e.g., amines, thiols) compared to methoxy analogs.
- SAR in Biological Systems : Chloro derivatives show higher antimicrobial activity but lower solubility than methoxy variants. Use logP calculations (ClogP ≈ 0.8 vs. -0.3 for methoxy) to rationalize bioavailability differences .
Ecological and Safety Considerations
Q. What precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods (≥100 fpm face velocity) to avoid inhalation of hydrochloride fumes.
- Spill Management : Neutralize with 5% sodium bicarbonate before disposal.
- PPE : Nitrile gloves (≥8 mil thickness) and splash goggles are mandatory due to skin/eye irritation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
